2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
“2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H17BClNO2 . It is a derivative of boronic acid and plays a significant role in organic synthesis .
Synthesis Analysis
This compound is obtained through a five-step substitution reaction . The synthesis process involves the use of various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR for structure confirmation .Molecular Structure Analysis
The molecular structure of this compound has been determined using X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis, especially in the intermediates often used in boronic acid compounds . It plays a significant role in chemical stability and synthetic versatility, especially as boron carriers suitable for neutron capture therapy .Physical and Chemical Properties Analysis
The compound has a molecular weight of 253.53 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 1 rotatable bond count . The exact mass and monoisotopic mass of the compound are 253.1040866 g/mol .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and crystal structure of boric acid ester intermediates with benzene rings, which are closely related to 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been thoroughly investigated. A three-step substitution reaction was utilized to obtain these compounds. Their structures were confirmed through various spectroscopic methods (FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry) and single-crystal X-ray diffraction. Density Functional Theory (DFT) was applied to further calculate molecular structures, which showed consistency with crystallographic data. This study highlights the compound's potential in the development of novel organic synthesis methodologies and materials science applications (P.-Y. Huang et al., 2021).
Applications in Combinatorial Chemistry
A study on 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a regioisomer of the target compound, underscores its utility as a new bifunctional building block for combinatorial chemistry. This research presents the first reported structure of a pyridin-2-ylboron derivative, comparing its structural and chemical reactivity aspects with its regioisomer. It provides insights into the compound's lower stability and distinct chemical reactivity, which can be leveraged in designing selective organic synthesis reactions (J. Sopková-de Oliveira Santos et al., 2003).
Luminescent Properties in Polymers
Another significant application involves the synthesis of fluorene copolymers bearing DCM pendants, where 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene was used in the palladium-catalyzed Suzuki coupling reaction. The study demonstrates the compound's role in creating copolymers characterized by their luminescent properties, which are crucial for developing new materials in electronics and photonics (C. Cheon et al., 2005).
Catalytic Enantioselective Reactions
Research into the catalytic enantioselective borane reduction of benzyl oximes, utilizing related boronic ester compounds, highlights the methodology for synthesizing chiral amines. This process is vital for producing compounds with high enantiomeric purity, which is essential in pharmaceutical synthesis and the development of drugs with specific chiral properties (Kun Huang et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs which target gastrointestinal diseases .
Mode of Action
Similar compounds have been known to participate in various types of coupling reactions such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Biochemical Pathways
Similar compounds have been used in the synthesis of oxazolidinone derivatives for modulators of mglur5 .
Result of Action
Similar compounds have been used in the synthesis of organic electroluminescent devices .
Properties
IUPAC Name |
2-chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNAAWYZHQPEAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675021 |
Source
|
Record name | 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-22-3 |
Source
|
Record name | 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methylpyridine-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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